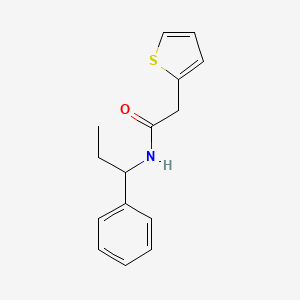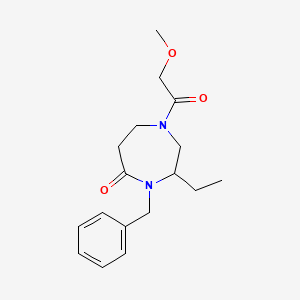
N-(1-phenylpropyl)-2-(2-thienyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-phenylpropyl)-2-(2-thienyl)acetamide, commonly known as Modafinil, is a eugeroic drug that is used to promote wakefulness and alertness. Modafinil has been approved by the FDA for the treatment of narcolepsy, sleep apnea, and shift work sleep disorder. It has also been used off-label for the treatment of attention deficit hyperactivity disorder (ADHD), depression, and cognitive enhancement.
Wirkmechanismus
The exact mechanism of action of Modafinil is not fully understood. However, it is believed to work by increasing the concentration of certain neurotransmitters in the brain, including dopamine, norepinephrine, and histamine. Modafinil has also been shown to increase the activity of orexin neurons, which are involved in regulating wakefulness and arousal.
Biochemical and Physiological Effects:
Modafinil has been shown to have a number of biochemical and physiological effects. It has been shown to increase glucose uptake in the brain, which may contribute to its cognitive enhancing properties. Modafinil has also been shown to increase the expression of certain genes involved in the regulation of wakefulness and arousal.
Vorteile Und Einschränkungen Für Laborexperimente
Modafinil has a number of advantages for use in lab experiments. It has a relatively long half-life, which allows for sustained effects over a period of hours. Modafinil also has a low potential for abuse and addiction, making it a safer alternative to other stimulant drugs. However, Modafinil can be expensive and difficult to obtain, which may limit its use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on Modafinil. One area of interest is the potential use of Modafinil in the treatment of cognitive impairment associated with conditions such as schizophrenia and Alzheimer's disease. Another area of interest is the potential use of Modafinil in the enhancement of cognitive abilities in healthy individuals. Further research is needed to fully understand the mechanisms of action of Modafinil and to explore its potential therapeutic applications.
Synthesemethoden
Modafinil is synthesized through a multi-step process that involves the reaction of 2-(diphenylmethylsulfinyl)acetamide with thionyl chloride to form 2-(diphenylmethylsulfinyl)acetyl chloride. The acetyl chloride is then reacted with 2-aminothiophenol to form Modafinil.
Wissenschaftliche Forschungsanwendungen
Modafinil has been extensively studied for its cognitive enhancing properties. It has been shown to improve working memory, attention, and decision-making abilities in healthy individuals. Modafinil has also been studied for its potential use in the treatment of cognitive impairment associated with conditions such as schizophrenia and Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(1-phenylpropyl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NOS/c1-2-14(12-7-4-3-5-8-12)16-15(17)11-13-9-6-10-18-13/h3-10,14H,2,11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNVHGXUPXNTLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199742 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5396034.png)
![methyl 2-[(3-phenyl-2-propynoyl)amino]benzoate](/img/structure/B5396035.png)
![4,6-dimethyl-2-(methylthio)furo[2,3-d]pyrimidine](/img/structure/B5396037.png)
![N-[4-(4-chloro-2-methylphenyl)-1H-pyrrolo[2,3-b]pyridin-6-yl]glycine](/img/structure/B5396048.png)
![1-(3-biphenyl-4-yl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)propan-2-ol](/img/structure/B5396056.png)

![5-isopropyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B5396071.png)
![4-(4-{[(2-fluorophenyl)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B5396075.png)
![(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)-1-[(4-methylpyrimidin-5-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5396082.png)
![N-bicyclo[2.2.1]hept-2-yl-4-chloro-2-fluorobenzamide](/img/structure/B5396089.png)
![N-{[2-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methyl}pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5396097.png)
![(1R*,3S*,4S*)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5396103.png)
![5-chloro-2-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5396111.png)
![({4-[(2-tert-butyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)carbonyl]-1,3-thiazol-2-yl}methyl)dimethylamine](/img/structure/B5396130.png)